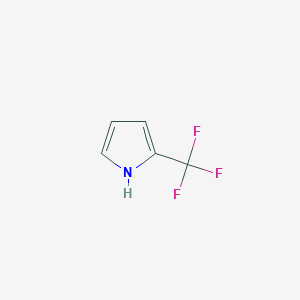

2-(trifluoromethyl)-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N/c6-5(7,8)4-2-1-3-9-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDHYYCFEMRCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448684 | |

| Record name | 1H-Pyrrole, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67095-60-7 | |

| Record name | 1H-Pyrrole, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)-1H-pyrrole from Basic Precursors

Introduction: The Strategic Importance of the 2-(Trifluoromethyl)-1H-pyrrole Scaffold

The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] This unique functional group can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, acidity, and dipole moment.[1] These modifications often lead to enhanced biological activity, improved pharmacokinetic profiles, and better binding selectivity, making trifluoromethylated compounds highly valuable in drug discovery.[3][4] Notably, about 25% of pharmaceuticals and 30% of agrochemicals on the market contain at least one fluorine atom.[1]

The this compound core, in particular, is a privileged structure found in numerous biologically active agents. Its synthesis, however, presents unique challenges. While direct trifluoromethylation of a pre-formed pyrrole ring is one approach, it can suffer from issues with regioselectivity and harsh reaction conditions.[5][6] A more robust and versatile strategy involves constructing the pyrrole ring from acyclic precursors that already contain the trifluoromethyl group. This "building block" approach offers superior control over the final substitution pattern and is often more amenable to large-scale synthesis.

This technical guide provides an in-depth exploration of the principal synthetic routes to this compound from basic precursors. We will dissect the mechanistic underpinnings of each method, present detailed experimental protocols, and offer insights into the practical considerations for researchers, chemists, and drug development professionals.

Part 1: The Paal-Knorr Synthesis Approach

The Paal-Knorr synthesis is a classic and fundamentally straightforward method for constructing pyrroles via the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.[7][8] The primary determinant of success for applying this method to this compound is the accessibility of the requisite trifluoromethylated 1,4-dicarbonyl precursor.[8][9]

Causality and Mechanistic Insight

The reaction proceeds through a well-established mechanism.[7] Initially, the amine performs a nucleophilic attack on one of the carbonyl groups to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. The resulting five-membered ring intermediate then undergoes a sequence of dehydration steps, driven by acidic catalysis, to eliminate two molecules of water and form the aromatic pyrrole ring. The rate-determining step is typically the ring formation.[8]

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent carbonyl, potentially affecting the initial nucleophilic attack and cyclization steps. However, the overall transformation remains highly effective.

Diagram: Paal-Knorr Pyrrole Synthesis Mechanism

Caption: Mechanism of the Paal-Knorr synthesis for 2-CF₃-pyrroles.

Experimental Protocol: Paal-Knorr Synthesis

This protocol is a representative example for the synthesis of N-substituted 2-(trifluoromethyl)pyrroles.

-

Precursor Synthesis: The key starting material, a 1-aryl-4,4,4-trifluorobutane-1,3-dione, is first condensed with an α-haloketone to form the necessary 1,4-dicarbonyl compound.

-

Reaction Setup: To a solution of the trifluoromethylated 1,4-dicarbonyl compound (1.0 eq) in glacial acetic acid, add the primary amine (1.1 eq) or an ammonium salt such as ammonium acetate (e.g., 5.0 eq, for N-unsubstituted pyrrole).

-

Reaction Conditions: Heat the mixture to reflux (approx. 118 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Parameter | Value/Condition | Reference |

| Starting Material | Trifluoromethyl-1,4-diketone | [9] |

| Reagent | Primary Amine or NH₄OAc | [7] |

| Solvent | Glacial Acetic Acid, Toluene | [10] |

| Temperature | Reflux | [10] |

| Typical Yield | 60-95% | [11] |

Part 2: The Hantzsch Pyrrole Synthesis Adaptation

The Hantzsch synthesis is a powerful multi-component reaction that constructs the pyrrole ring in a single step from a β-ketoester, an α-haloketone, and ammonia or a primary amine.[12][13] To generate a this compound, a trifluoromethylated building block, typically ethyl 4,4,4-trifluoroacetoacetate (ETFAA), is used as the β-ketoester component.

Causality and Mechanistic Insight

The reaction sequence is initiated by the formation of an enamine intermediate from the reaction between the β-ketoester (ETFAA) and ammonia/primary amine.[12][14] This enamine then acts as a nucleophile, attacking the α-haloketone in an Sₙ2 reaction to forge a new carbon-carbon bond. The resulting intermediate undergoes a final intramolecular condensation, where the amine attacks the remaining carbonyl group, followed by dehydration to yield the highly substituted, aromatic pyrrole product.[15] The use of ETFAA ensures the CF₃ group is regioselectively installed at the 2-position of the pyrrole ring.

Diagram: Hantzsch Pyrrole Synthesis Workflow

Caption: Key stages in the Hantzsch synthesis of 2-CF₃-pyrroles.

Experimental Protocol: Hantzsch Synthesis

This protocol describes a typical procedure for synthesizing polysubstituted 2-(trifluoromethyl)pyrroles.

-

Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Amine Addition: Add the primary amine (1.0 eq) or an excess of ammonium acetate (e.g., 5.0 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux for 4-12 hours. The reaction can be monitored by TLC.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

-

Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous phase two more times with the organic solvent.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the crude product via column chromatography or recrystallization.[16]

| Parameter | Value/Condition | Reference |

| CF₃ Source | Ethyl 4,4,4-trifluoroacetoacetate | [17] |

| Key Intermediates | Enamine, Imine | |

| Solvent | Ethanol, Acetic Acid | [15] |

| Temperature | Reflux | [15] |

| Typical Yield | 50-90% |

Part 3: Synthesis from α,β-Unsaturated Trifluoromethyl Ketones

α,β-Unsaturated trifluoromethyl ketones are exceptionally versatile and powerful building blocks for constructing a wide array of trifluoromethylated heterocycles.[4][5] Their utility stems from the highly electrophilic β-carbon, which is activated by both the ketone and the potent electron-withdrawing trifluoromethyl group, making it highly susceptible to Michael addition.

Causality and Mechanistic Insight

This synthetic strategy typically proceeds via a tandem Michael addition-cyclization-dehydration sequence. A suitable nitrogen nucleophile, such as an amino acid ester or an enamine, attacks the β-position of the trifluoromethyl enone. This conjugate addition is highly regioselective due to the electronic properties of the substrate. The resulting intermediate then undergoes an intramolecular cyclization by the attack of the nitrogen atom (or an enamine carbon) onto the ketone carbonyl. A final dehydration step eliminates water to furnish the aromatic this compound. The choice of the nitrogen-containing precursor dictates the substitution pattern at other positions on the pyrrole ring.

Diagram: Mechanism via Trifluoromethyl Enone

Caption: Synthesis of 2-CF₃-pyrroles from α,β-unsaturated CF₃-ketones.

Experimental Protocol: From Trifluoromethyl Enones

This protocol outlines the reaction of an α,β-unsaturated trifluoromethyl ketone with an amino compound.

-

Reaction Setup: Dissolve the α,β-unsaturated trifluoromethyl ketone (1.0 eq) and the amino compound (e.g., ethyl aminoacetate hydrochloride, 1.1 eq) in a suitable solvent like ethanol or methanol.

-

Base Addition: Add a base, such as triethylamine (Et₃N) or sodium acetate, to neutralize the hydrochloride salt and facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC until the starting material is consumed (typically 6-24 hours).

-

Work-up: Remove the solvent in vacuo. Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude pyrrole derivative by flash column chromatography.

| Parameter | Value/Condition | Reference |

| Key Precursor | α,β-Unsaturated CF₃-ketone | [4][5] |

| Nucleophile | Amino acid esters, Enamines | [18] |

| Key Steps | Michael Addition, Cyclization | [19] |

| Solvent | Ethanol, Methanol, Toluene | [4] |

| Typical Yield | 65-95% | [4] |

Part 4: The Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a versatile method for synthesizing pyrroles through the [3+2] cycloaddition of a Michael acceptor with tosylmethyl isocyanide (TosMIC).[20][21] To synthesize this compound, an α,β-unsaturated compound bearing a trifluoromethyl group is used as the Michael acceptor.

Causality and Mechanistic Insight

Under basic conditions (e.g., NaH, K₂CO₃), TosMIC is deprotonated to form a nucleophilic carbanion.[22][23] This anion then undergoes a Michael addition to the electron-deficient alkene. The resulting intermediate cyclizes via an intramolecular nucleophilic attack of the enolate onto the isocyanide carbon. The final step involves the elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group, to yield the aromatic pyrrole ring.[20] This method is particularly valuable for preparing pyrroles that may be difficult to access through other condensation-based routes.

Diagram: Van Leusen Pyrrole Synthesis

Caption: Stepwise workflow of the Van Leusen synthesis for 2-CF₃-pyrroles.

Experimental Protocol: Van Leusen Synthesis

This protocol provides a general method for the Van Leusen pyrrole synthesis.

-

Reaction Setup: To a stirred suspension of a base (e.g., sodium hydride, 1.2 eq) in a mixture of anhydrous solvents (e.g., DMSO and diethyl ether), add a solution of TosMIC (1.1 eq) dropwise at 0-5 °C.

-

Substrate Addition: After stirring for 15-20 minutes, add a solution of the trifluoromethyl-substituted α,β-unsaturated compound (1.0 eq) in the same solvent mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion via TLC.

-

Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Extract the mixture with diethyl ether or another suitable organic solvent. Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: After filtering and concentrating the solution, purify the crude material using flash column chromatography to isolate the desired this compound derivative.[20]

| Parameter | Value/Condition | Reference |

| Key Reagent | Tosylmethyl isocyanide (TosMIC) | [22] |

| Base | NaH, K₂CO₃, t-BuOK | [20][23] |

| Solvent | DMSO/Ether, THF | [21] |

| Temperature | 0 °C to Room Temperature | [20] |

| Typical Yield | 40-85% | [5] |

Conclusion and Outlook

The synthesis of 2-(trifluoromethyl)-1H-pyrroles from basic precursors is achievable through several robust and reliable methodologies. The choice of synthetic route—be it the classic Paal-Knorr and Hantzsch condensations or modern strategies involving trifluoromethyl enones and the Van Leusen reaction—largely depends on the availability of starting materials, desired substitution patterns, and scalability requirements. Each method leverages the unique reactivity imparted by the trifluoromethyl group to construct the heterocyclic core with high efficiency and control. As the demand for novel fluorinated compounds in pharmaceuticals and advanced materials continues to grow, the mastery of these foundational synthetic techniques remains essential for innovation in chemical science.

References

- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 22. Van Leusen Reaction [organic-chemistry.org]

- 23. Van Leusen reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Data for 2-(Trifluoromethyl)-1H-pyrrole: A Comprehensive Technical Guide

Introduction: The Significance of 2-(Trifluoromethyl)-1H-pyrrole

This compound is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. The introduction of a trifluoromethyl (CF₃) group onto the pyrrole ring dramatically alters its physicochemical properties. The high electronegativity and lipophilicity of the CF₃ group can enhance metabolic stability, binding affinity, and cell permeability of parent molecules, making it a privileged scaffold in drug design. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering a foundational reference for researchers engaged in its synthesis, functionalization, and application.

Molecular Structure and Spectroscopic Overview

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) provides detailed information about the atomic connectivity and electronic environment. Infrared (IR) spectroscopy identifies key functional groups and vibrational modes within the molecule. Mass Spectrometry (MS) confirms the molecular weight and provides insights into its fragmentation patterns under ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural characterization of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of all atoms in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the chemical environment of the protons on the pyrrole ring. The electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of the adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | 6.89 | m | |

| H3 | 6.75 | m | |

| H4 | 6.22 | m | |

| NH | 8.70 | br s |

Data obtained in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Interpretation and Causality: The broad singlet for the N-H proton at 8.70 ppm is characteristic of pyrrolic protons and is concentration-dependent. The protons on the pyrrole ring (H3, H4, and H5) appear as multiplets due to complex spin-spin coupling with each other and long-range coupling with the CF₃ group. The H5 proton is the most downfield of the ring protons due to its proximity to the electronegative nitrogen and the deshielding effect of the CF₃ group.

Experimental Protocol: Acquiring ¹H NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS) if used as an internal standard.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The CF₃ group exhibits a characteristic quartet due to one-bond coupling with the three fluorine atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JCF, Hz) |

| C2 | 129.0 | q | 36.5 |

| C5 | 119.5 | s | |

| CF₃ | 121.5 | q | 268.0 |

| C3 | 113.3 | q | 3.9 |

| C4 | 108.3 | s |

Data obtained in CDCl₃ at 101 MHz.

Interpretation and Causality: The most notable feature is the signal for the CF₃ carbon at 121.5 ppm, which appears as a quartet with a large one-bond C-F coupling constant (¹JCF) of 268.0 Hz. The carbon atom attached to the CF₃ group (C2) also shows a quartet splitting due to a two-bond coupling (²JCF) of 36.5 Hz. The C3 carbon shows a smaller quartet splitting due to three-bond coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, it provides a single, distinct signal for the CF₃ group.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -59.5 | s |

Data obtained in CDCl₃. Chemical shifts are referenced to CFCl₃ (δ = 0.00 ppm).

Interpretation and Causality: The ¹⁹F NMR spectrum shows a singlet at approximately -59.5 ppm, which is a typical chemical shift for a CF₃ group attached to an aromatic ring. The absence of coupling in the proton-decoupled spectrum confirms the presence of a single type of trifluoromethyl group.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Pyrrole N-H |

| ~3100 | C-H Stretch | Aromatic C-H |

| ~1550 | C=C Stretch | Pyrrole Ring |

| 1100-1350 | C-F Stretch | Trifluoromethyl (CF₃) |

Interpretation and Causality: The broad absorption band around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the pyrrole ring. The strong absorptions in the 1100-1350 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Experimental Protocol: Acquiring FT-IR Spectra (ATR)

-

Sample Preparation: Place a small drop of neat liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Background Correction: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis. This is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 5: Mass Spectrometry Data for this compound

| m/z | Ion | Interpretation |

| 135 | [M]⁺ | Molecular Ion |

| 116 | [M-F]⁺ | Loss of a fluorine atom |

| 66 | [M-CF₃]⁺ | Loss of the trifluoromethyl group |

Data typically acquired via Electron Ionization (EI) or Electrospray Ionization (ESI).

Interpretation and Fragmentation Pathway: Under electron ionization, this compound exhibits a clear molecular ion peak [M]⁺ at m/z = 135, which corresponds to its molecular weight. A common fragmentation pathway for trifluoromethyl-containing compounds is the loss of a fluorine radical, leading to the [M-F]⁺ ion. The most significant fragmentation is the cleavage of the C-C bond between the pyrrole ring and the CF₃ group, resulting in the [M-CF₃]⁺ fragment, which corresponds to the pyrrole cation.

Introduction: The Strategic Importance of 2-(Trifluoromethyl)-1H-pyrrole

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(Trifluoromethyl)-1H-pyrrole

Prepared for: Researchers, Scientists, and Drug Development Professionals

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The pyrrole scaffold itself is a privileged structure in drug discovery, appearing in a wide range of biologically active molecules.[2][3] The strategic incorporation of a trifluoromethyl (CF₃) group at the C2 position dramatically alters the electronic properties and reactivity of the pyrrole ring, unlocking unique chemical space for the design of novel therapeutics and functional materials.[1][4]

The potent electron-withdrawing nature of the CF₃ group imparts several desirable characteristics to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][5] This guide provides a comprehensive overview of the synthesis, chemical properties, and nuanced reactivity of this compound, offering insights for its effective utilization as a versatile building block.

Synthesis of this compound

The preparation of this compound and its derivatives can be achieved through various synthetic strategies. A common approach involves the construction of the pyrrole ring through cycloaddition reactions. For instance, metal-catalyzed [3+2] cycloaddition reactions of activated isocyanides have been employed to synthesize polysubstituted 3-trifluoromethylpyrroles.[2][6] While direct synthesis of the parent this compound is less commonly detailed, functionalization of the pyrrole ring at the 2-position with a trifluoromethyl group is a key strategy.

Representative Synthetic Protocol: [3+2] Cycloaddition for Substituted Trifluoromethyl-Pyrroles

Conceptual Workflow for Pyrrole Synthesis via Cycloaddition

References

- 1. This compound|CAS 67095-60-7 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Synthesis of 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid its derivatives via condensation with trifluoromethyl vinamidinium salt | Poster Board #242 - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Advent and Ascendance of Trifluoromethylated Pyrroles: A Technical Guide to Their Synthesis and Significance

An in-depth exploration of the discovery, synthesis, and application of trifluoromethylated pyrroles, offering field-proven insights for researchers, scientists, and drug development professionals.

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal and agricultural chemistry. This powerful electron-withdrawing moiety can dramatically alter the physicochemical properties of a parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. When appended to the pyrrole scaffold—a privileged heterocycle in numerous natural products and pharmaceuticals—the resulting trifluoromethylated pyrroles exhibit a remarkable spectrum of biological activities. This guide provides a comprehensive overview of the historical development, key synthetic methodologies, and profound impact of these unique chemical entities.

A Historical Perspective: The Dawn of a Privileged Scaffold

While the classic named reactions for pyrrole synthesis, such as the Paal-Knorr (1884), Hantzsch (1890), and Barton-Zard (1985) syntheses, have been foundational in heterocyclic chemistry, the introduction of the trifluoromethyl group is a more recent innovation. The early history of trifluoromethylated pyrroles is intrinsically linked to the development of trifluoromethylating reagents. A significant milestone was the work of Umemoto and coworkers, who developed electrophilic trifluoromethylating agents like S-(trifluoromethyl)dibenzothiophenium salts. These reagents enabled the direct trifluoromethylation of various nucleophiles, including pyrroles, paving the way for the exploration of this new chemical space. One of the earliest reports of a direct electrophilic trifluoromethylation of pyrrole to yield 2-trifluoromethylpyrrole utilized such reagents.[1]

The true impact of trifluoromethylated pyrroles on a commercial scale was realized with the discovery and development of the insecticide chlorfenapyr and the fungicide fludioxonil . The synthesis of these complex molecules spurred the development of more sophisticated and regioselective methods for introducing the CF₃ group into the pyrrole ring, moving beyond simple direct trifluoromethylation to multi-step, building-block approaches.

Core Synthetic Strategies: Building the Trifluoromethylated Pyrrole Ring

The synthesis of trifluoromethylated pyrroles can be broadly categorized into two main approaches: the direct trifluoromethylation of a pre-formed pyrrole ring and the construction of the pyrrole ring from trifluoromethyl-containing precursors.

Direct Trifluoromethylation of Pyrroles

This approach involves the introduction of a CF₃ group onto an existing pyrrole scaffold. The choice of method depends on the desired regioselectivity and the nature of the trifluoromethylating agent.

-

Electrophilic Trifluoromethylation: This method utilizes reagents that deliver a "CF₃⁺" equivalent to the electron-rich pyrrole ring. Hypervalent iodine reagents, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents, are prominent in this category.[2][3] The reaction typically proceeds via an electrophilic aromatic substitution mechanism. Computational studies on the trifluoromethylation of pyrrole with Umemoto's reagent suggest a backside attack mechanism.[4]

-

Radical Trifluoromethylation: Reagents that generate a trifluoromethyl radical (CF₃•) can also be employed. Togni's reagent, in the presence of a catalyst or light, can act as a source of trifluoromethyl radicals.[5][6][7] Light-promoted methods using sulfinate salts have also been developed, offering a photocatalyst-free approach.[8]

-

Nucleophilic Trifluoromethylation: This less common approach for direct functionalization of the pyrrole ring itself involves the reaction with a "CF₃⁻" source, such as the Ruppert-Prakash reagent (TMSCF₃).

Ring Construction from Trifluoromethylated Building Blocks

Building the pyrrole ring with the trifluoromethyl group already in place offers excellent control over regioselectivity and allows for the synthesis of highly functionalized derivatives.

-

Paal-Knorr Synthesis: This classic method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[9][10][11] To synthesize trifluoromethylated pyrroles, a trifluoromethyl-containing 1,4-diketone is required. The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and dehydration.[11]

-

Barton-Zard Synthesis: This powerful reaction constructs the pyrrole ring from a nitroalkene and an α-isocyanoacetate under basic conditions.[12][13] The use of a trifluoromethyl-substituted nitroalkene provides a direct route to the corresponding trifluoromethylated pyrrole. The mechanism involves a Michael addition, followed by a 5-endo-dig cyclization and elimination of the nitro group.[13]

-

Van Leusen Pyrrole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon that reacts with an activated alkene in a [3+2] cycloaddition. By employing a trifluoromethyl-containing Michael acceptor, trifluoromethylated pyrroles can be synthesized.

-

Multi-Component Reactions: Modern synthetic chemistry has seen the rise of elegant multi-component cascade reactions for the efficient construction of complex molecules. For instance, a three-component reaction of 1,3-enynes, anilines, and Togni's reagent, promoted by copper(II) and rhodium(III), affords fully substituted trifluoromethyl pyrroles through a sequence of aza-Michael addition, trifluoromethylation, cyclization, and oxidation.

The Biological Significance of Trifluoromethylated Pyrroles: From Crop Protection to Drug Discovery

The introduction of a trifluoromethyl group into the pyrrole ring has a profound impact on its biological activity. This is exemplified by the commercial success of chlorfenapyr and fludioxonil in agriculture and the growing interest in this scaffold in medicinal chemistry.

In Agrochemicals: A Tale of Two Blockbusters

-

Chlorfenapyr: This pro-insecticide is a powerful example of metabolic activation.[14] Chlorfenapyr itself is not the active toxicant. In the target insect, mixed-function oxidases metabolize it to its active form, which then acts as an uncoupler of oxidative phosphorylation in the mitochondria.[14][15][16] This disruption of ATP synthesis leads to cellular death and the demise of the insect.[14][16][17] This unique mode of action makes chlorfenapyr effective against pests that have developed resistance to other classes of insecticides.[18]

-

Fludioxonil: This non-systemic fungicide is a synthetic analog of the natural antifungal agent pyrrolnitrin.[19] Its primary mode of action is the inhibition of a transport-associated phosphorylation of glucose, which ultimately reduces mycelial growth.[19] More specifically, fludioxonil is known to hyperactivate the high osmolarity glycerol (HOG) signaling pathway through group III hybrid histidine kinases, leading to a disordered signal transduction of osmotic stress.[20][21] Recent research also suggests that fludioxonil may induce the production of the reactive aldehyde methylglyoxal, which contributes to its fungicidal activity.[22]

In Medicinal Chemistry: A Scaffold of Emerging Importance

The properties that make trifluoromethylated pyrroles effective agrochemicals also make them attractive candidates for drug discovery. The CF₃ group can enhance a compound's ability to cross cell membranes and resist metabolic degradation, crucial attributes for a successful therapeutic agent.

-

Kinase Inhibitors: Many kinases are overactive in cancer cells, making them prime targets for therapeutic intervention. The pyrrole-indolin-2-one scaffold is a well-established core for kinase inhibitors, with sunitinib being a prominent example.[23] The introduction of trifluoromethyl groups onto pyrrole-based scaffolds has been shown to enhance their inhibitory activity against various kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4).[24][25] Pyrrolo[2,3-d]pyrimidines, which are deaza-isosteres of adenine, are another important class of kinase inhibitors where trifluoromethyl substitution can play a key role in modulating activity and selectivity.[26][27]

-

Antimicrobial and Antiviral Agents: The antimicrobial properties of fludioxonil highlight the potential of trifluoromethylated pyrroles in combating infectious diseases. The trifluoromethyl group can enhance the potency and pharmacokinetic properties of antimicrobial agents.[28] Research into trifluoromethylated pyrrole derivatives has demonstrated their potential as antibacterial and antifungal agents, with some compounds showing promising activity against chronic wound infections.[28]

Experimental Protocols: A Practical Guide to Synthesis

Representative Protocol for Paal-Knorr Synthesis of a Trifluoromethylated Pyrrole

Objective: To synthesize a substituted trifluoromethylated pyrrole from a trifluoromethyl-containing 1,4-diketone and a primary amine.

Materials:

-

1-(4-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione

-

Aniline

-

Glacial Acetic Acid

-

Ethanol

-

Hydrochloric Acid (0.5 M)

-

Methanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-diketone in ethanol.

-

Add an equimolar amount of the primary amine to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Cool the reaction mixture in an ice bath and add 0.5 M hydrochloric acid to precipitate the product.

-

Collect the crude product by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent system, such as methanol/water, to obtain the pure trifluoromethylated pyrrole.[29]

Representative Protocol for Barton-Zard Synthesis of a Trifluoromethylated Pyrrole

Objective: To synthesize a trifluoromethylated pyrrole-2-carboxylate from a trifluoromethyl-substituted nitroalkene and ethyl isocyanoacetate.

Materials:

-

(E)-1-nitro-3,3,3-trifluoro-1-propene

-

Ethyl isocyanoacetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the trifluoromethyl-substituted nitroalkene and ethyl isocyanoacetate in MTBE at room temperature under a nitrogen atmosphere, slowly add DBU over at least 1 hour, maintaining the temperature at 20°C.

-

Stir the reaction mixture at 20°C for 2 hours.

-

Add MTBE, water, and saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired ethyl trifluoromethylpyrrole-2-carboxylate.[30]

Data Summary and Visualization

Table 1: Key Synthetic Methods for Trifluoromethylated Pyrroles

| Reaction Name | Starting Materials | Key Reagents/Conditions | Advantages |

| Direct Electrophilic Trifluoromethylation | Pyrrole | Togni's or Umemoto's reagents | Direct C-H functionalization |

| Paal-Knorr Synthesis | Trifluoromethylated 1,4-diketone, Primary amine | Acid catalyst (e.g., acetic acid) | Convergent, classic method |

| Barton-Zard Synthesis | Trifluoromethylated nitroalkene, α-isocyanoacetate | Base (e.g., DBU) | Good for polysubstituted pyrroles |

| Multi-Component Reaction | 1,3-enyne, Aniline, Togni's reagent | Cu(II)/Rh(III) catalysts | High efficiency and complexity |

Diagram 1: General Mechanism of the Paal-Knorr Synthesis of a Pyrrole

Caption: Paal-Knorr synthesis of a substituted pyrrole.

Diagram 2: General Mechanism of the Barton-Zard Synthesis of a Pyrrole

Caption: Barton-Zard synthesis of a pyrrole-2-carboxylate.

Conclusion and Future Outlook

The journey of trifluoromethylated pyrroles, from their initial synthesis enabled by novel fluorination reagents to their current status as key components in blockbuster agrochemicals and promising pharmaceutical leads, is a testament to the power of fluorine in chemical design. The synthetic methodologies have evolved from direct functionalization to sophisticated multi-component and cascade reactions, providing access to a vast and diverse chemical space.

For researchers and drug development professionals, the trifluoromethylated pyrrole scaffold offers a compelling starting point for the design of new bioactive molecules. Its unique combination of a biologically relevant heterocycle and a property-enhancing trifluoromethyl group provides a rich platform for further exploration. Future research will undoubtedly focus on the development of even more efficient and stereoselective synthetic methods, a deeper understanding of their interactions with biological targets, and the expansion of their applications into new therapeutic areas and advanced materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 12. allaboutchemistry.net [allaboutchemistry.net]

- 13. Barton–Zard reaction - Wikipedia [en.wikipedia.org]

- 14. Chlorfenapyr - Wikipedia [en.wikipedia.org]

- 15. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. News - Chlorfenapyr Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]

- 17. diypestcontrol.com [diypestcontrol.com]

- 18. nbinno.com [nbinno.com]

- 19. Fludioxonil - Wikipedia [en.wikipedia.org]

- 20. The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fludioxonil: Versatile Fungal Control Agent and Unique Mode of Action_Chemicalbook [chemicalbook.com]

- 22. New mechanism of action found for agricultural pesticide fludioxonil – UW–Madison News [news.wisc.edu]

- 23. mdpi.com [mdpi.com]

- 24. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjeid.com]

- 27. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Stability and Storage of 2-(Trifluoromethyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical stability and storage considerations for 2-(trifluoromethyl)-1H-pyrrole, a key building block in modern medicinal chemistry. Understanding the chemical liabilities of this compound is paramount for ensuring its integrity throughout the research and development lifecycle, from initial synthesis to its incorporation into novel pharmaceutical agents. This document moves beyond simple storage recommendations to provide a mechanistic understanding of its degradation pathways, supported by detailed protocols for stability assessment.

The Chemical Identity and Significance of this compound

This compound is a heterocyclic aromatic compound distinguished by the presence of a trifluoromethyl (-CF3) group at the 2-position of the pyrrole ring. The incorporation of the -CF3 group, a bioisostere for a methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a parent molecule.[1][2] This has led to its widespread use in the synthesis of a variety of biologically active compounds.[1][2]

However, the very features that make this compound attractive from a medicinal chemistry perspective also contribute to its unique stability profile. The electron-withdrawing nature of the trifluoromethyl group influences the electron density of the pyrrole ring, affecting its susceptibility to various degradation pathways.

dot

Caption: Chemical structure of this compound.

Physicochemical Properties and Inherent Instabilities

A thorough understanding of the physicochemical properties of this compound is the foundation for defining appropriate storage and handling procedures.

| Property | Value/Description | Implication for Stability |

| Appearance | Colorless to light yellow liquid or solid | Color change can indicate degradation. |

| Molecular Formula | C5H4F3N | --- |

| Molecular Weight | 135.09 g/mol | --- |

| Boiling Point | ~65-67 °C at 50 mmHg | Relatively volatile, requiring sealed containers. |

| Sensitivity | Light, air, and moisture sensitive | Prone to photodegradation, oxidation, and hydrolysis/polymerization. |

| Reactivity | Incompatible with strong acids, acid chlorides, and oxidizing agents | Risk of vigorous reactions and polymerization. |

Key Degradation Pathways

The degradation of this compound is primarily driven by its sensitivity to light, air (oxygen), and acidic conditions. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack and oxidation, while the presence of the N-H proton allows for acid-catalyzed reactions.

Acid-Catalyzed Polymerization

Pyrroles are known to polymerize readily in the presence of strong acids.[3][4] The reaction is initiated by protonation of the pyrrole ring, which generates a reactive species that can attack another pyrrole molecule. This process continues, leading to the formation of a dark, insoluble polymer often referred to as "pyrrole black." The electron-withdrawing trifluoromethyl group may slightly decrease the rate of polymerization compared to unsubstituted pyrrole by reducing the electron density of the ring, but the fundamental reactivity remains.

dot

Caption: Simplified pathway of acid-catalyzed polymerization.

Oxidative Degradation

Exposure to atmospheric oxygen, particularly in the presence of light or metal catalysts, can lead to the oxidation of the pyrrole ring.[5][6] The oxidation of pyrroles can yield a variety of products, including pyrrolinones, maleimides, and ring-opened species.[5][6] For this compound, oxidation is likely to occur at the electron-rich positions of the ring, leading to the formation of functionalized, and often colored, degradation products.

dot

Caption: General pathway for oxidative degradation.

Photodegradation

Pyrrole and its derivatives are known to be susceptible to photodegradation.[7] Exposure to light, particularly in the UV region, can excite the molecule to a higher energy state, leading to various photochemical reactions. These can include direct photolysis, dimerization, or reaction with photosensitizers to generate reactive oxygen species that in turn oxidize the pyrrole ring. The specific photodegradation products of this compound have not been extensively reported, but are likely to be a complex mixture of oligomers and oxidized species.

Recommended Storage and Handling Conditions

Based on the inherent instabilities of this compound, the following storage and handling conditions are critical to maintain its purity and integrity.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Prevents oxidation by atmospheric oxygen. |

| Container | Tightly sealed, amber glass vial or bottle | Prevents exposure to moisture and light. |

| Light | Protect from light | Minimizes photodegradation. |

| Moisture | Store in a dry environment | Prevents hydrolysis and potential for acid-catalyzed polymerization in the presence of acidic impurities. |

| Incompatibilities | Store away from strong acids, acid chlorides, and oxidizing agents | Prevents vigorous and potentially hazardous reactions. |

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocol is a guideline for a comprehensive forced degradation study of this compound.

Objective

To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify the major degradation products.

Materials

-

This compound

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

Calibrated stability chambers (for thermal and photolytic studies)

-

HPLC with a photodiode array (PDA) detector

-

LC-MS system for peak identification

Experimental Workflow

dot

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

-

Acidic Degradation:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

-

Incubate the solutions at 60°C.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute with mobile phase for HPLC analysis.

-

-

Basic Degradation:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

-

Incubate the solutions at 60°C.

-

Withdraw samples at appropriate time points, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To separate aliquots of the stock solution, add an equal volume of 3% H2O2 and 30% H2O2.

-

Keep the solutions at room temperature and protected from light.

-

Withdraw samples at appropriate time points and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.

-

Place the vial containing the solid/liquid residue in a stability chamber at elevated temperatures (e.g., 60°C and 80°C).

-

At specified time points, dissolve the residue in acetonitrile for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound in a photostable container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after exposure.

-

-

Analysis:

-

Analyze all samples by a validated stability-indicating HPLC-PDA method.

-

For any significant degradation peaks, perform LC-MS analysis to determine the mass of the degradation products and propose their structures.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Conclusion

This compound is a valuable, yet sensitive, building block in drug discovery. Its stability is compromised by exposure to light, air, and acidic conditions, leading to polymerization, oxidation, and other degradation pathways. Strict adherence to recommended storage and handling protocols is essential to preserve its chemical integrity. Furthermore, conducting thorough forced degradation studies is a critical step in the development of any new chemical entity containing this moiety, as it provides invaluable information for the development of stable formulations and robust analytical methods. By understanding and mitigating the inherent instabilities of this compound, researchers can confidently utilize this important scaffold in the creation of next-generation therapeutics.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. biopharminternational.com [biopharminternational.com]

- 4. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

electrophilic substitution reactions of 2-(trifluoromethyl)-1H-pyrrole

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-(Trifluoromethyl)-1H-pyrrole

Executive Summary

This compound is a cornerstone building block in modern medicinal chemistry and materials science. The strategic incorporation of the trifluoromethyl (CF₃) group onto the pyrrole scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, lipophilicity, and binding affinity, making its derivatives highly sought after in drug discovery.[1] However, the very group that confers these advantages also presents significant synthetic challenges. This guide provides a detailed exploration of the , offering researchers a synthesis of mechanistic theory, field-proven protocols, and expert insights to navigate the complex reactivity of this important heterocycle. We will dissect the electronic interplay that governs regioselectivity and provide actionable methodologies for key transformations including halogenation, nitration, and formylation.

The Electronic Landscape of this compound: A Duality of Reactivity

Understanding the electrophilic substitution behavior of this compound requires a nuanced appreciation of the electronic push-pull between the pyrrole ring's inherent aromatic character and the powerful influence of the trifluoromethyl substituent.

The Pyrrole Ring: An Electron-Rich Aromatic System

The pyrrole ring is a five-membered aromatic heterocycle that is formally electron-rich. The nitrogen atom's lone pair of electrons participates in the 6π-electron aromatic system, increasing the electron density of the ring carbons.[2] This makes pyrrole significantly more reactive towards electrophiles than benzene.[3] In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position because the resulting cationic intermediate (the arenium ion) is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position.[3][4][5]

The Trifluoromethyl Group: A Potent Inductive Deactivator

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry.[6] Its effect is primarily inductive (an I- effect), stemming from the high electronegativity of the three fluorine atoms. This effect strongly polarizes the C-F bonds, drawing electron density away from the attached carbon and, by extension, from the pyrrole ring.[6][7] Consequently, the presence of the CF₃ group at the C2 position significantly deactivates the entire pyrrole ring towards electrophilic attack, making reactions more challenging compared to unsubstituted pyrrole.[1]

Predicting Regioselectivity: A Tug-of-War Between Nitrogen Activation and CF₃ Deactivation

With the C2 position occupied, electrophilic substitution must occur at C3, C4, or C5. The regiochemical outcome is determined by a competition between two opposing forces:

-

The Nitrogen Lone Pair: Acts as an activating, ortho, para-director. It pushes electron density into the ring, favoring substitution at the C5 position (para to the nitrogen) and the C3 position (ortho to the nitrogen).

-

The C2-CF₃ Group: Acts as a powerful deactivating, meta-director.[7][8] It withdraws electron density, deactivating the adjacent C3 position most strongly and, to a lesser extent, the C5 position. Its meta-directing influence would favor substitution at the C4 position.

The interplay of these effects leads to a general deactivation of all positions, but the C3 position is the most disfavored due to strong inductive withdrawal from the adjacent CF₃ group. The C5 position is activated by the nitrogen but deactivated by the CF₃ group. The C4 position, being meta to the CF₃ group, is the least deactivated by the substituent, making it a primary target for many electrophilic substitution reactions.

Mechanistic Principles and Reaction Pathways

The stability of the cationic intermediate is the determining factor for the regiochemical outcome. Attack at the C4 position is often favored because the resulting positive charge can be delocalized across the ring without being placed on the carbon atom directly bonded to the electron-deficient CF₃ group, which would be highly destabilizing.

Caption: Predicted pathways for electrophilic attack on this compound.

Key Electrophilic Substitution Protocols and Insights

Due to the deactivated nature of the ring, reaction conditions must be carefully optimized. Milder reagents and potentially longer reaction times or higher temperatures may be necessary compared to reactions with simple pyrroles.

Halogenation: Strategic Introduction of Halogens

Halogenated trifluoromethylated pyrroles are valuable intermediates for further functionalization, such as cross-coupling reactions.[9] Direct halogenation is typically achieved using N-halosuccinimides.

Causality Behind Experimental Choices: N-halosuccinimides (NBS, NCS, NIS) are preferred over elemental halogens (Br₂, Cl₂, I₂) because they generate a low concentration of the electrophilic halogen species in situ. This controlled delivery minimizes side reactions and polymerization, which are common issues with the highly reactive pyrrole ring, even one deactivated by a CF₃ group. The choice of solvent (e.g., THF, DMF) can influence the reaction rate and solubility of the reagents.

Experimental Protocol: Bromination of this compound

This protocol is adapted from methodologies for halogenating substituted pyrroles.[9]

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired brominated product(s). The primary isomer expected is 4-bromo-2-(trifluoromethyl)-1H-pyrrole.

| Reaction | Reagent | Typical Conditions | Primary Product(s) | Yield |

| Bromination | N-Bromosuccinimide (NBS) | THF, 0 °C to RT | 4-Bromo and/or 5-Bromo | Good |

| Iodination | N-Iodosuccinimide (NIS) | DMF, RT | 4-Iodo and/or 5-Iodo | Good |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile, RT | 4-Chloro and/or 5-Chloro | Moderate |

Vilsmeier-Haack Formylation: C-H Functionalization with a Mild Electrophile

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[10] The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a formamide (like DMF) and a dehydrating agent (like POCl₃ or oxalyl chloride).[11] It is a relatively weak electrophile, which is advantageous for the sensitive pyrrole nucleus.[12]

Caption: Stepwise workflow for the Vilsmeier-Haack formylation reaction.

Causality Behind Experimental Choices: The reaction is typically run at low temperatures initially to control the exothermic formation of the Vilsmeier reagent. Subsequent heating may be required to drive the reaction to completion due to the deactivated nature of the 2-CF₃-pyrrole substrate. The final hydrolysis step is crucial; the intermediate iminium salt is stable until water is added, which rapidly converts it to the final aldehyde product.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

This protocol is based on standard Vilsmeier-Haack procedures for electron-rich heterocycles.[13][14]

-

Reagent Formation: In a three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Cool the flask to 0 °C. Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC until the starting material is consumed.

-

Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Add a solution of sodium acetate or sodium hydroxide to neutralize the mixture to pH 7-8.

-

Workup: Stir the mixture for 1 hour, during which a precipitate may form. Filter the solid or extract the aqueous solution with ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by recrystallization or silica gel chromatography to afford the target aldehyde.

Nitration: Navigating Ring Sensitivity

Nitration of the pyrrole ring is notoriously difficult due to its high reactivity and acid sensitivity; strong nitrating conditions like mixed acid (HNO₃/H₂SO₄) often lead to polymerization or decomposition.[1] The deactivating CF₃ group mitigates this reactivity somewhat but does not eliminate the acid sensitivity. Therefore, milder nitrating agents are required.

Causality Behind Experimental Choices: Acetyl nitrate (CH₃COONO₂), generated in situ from nitric acid and acetic anhydride, is a much milder electrophile than the nitronium ion (NO₂⁺) from mixed acid. The reaction is performed at very low temperatures to control the exothermic reaction and prevent degradation of the sensitive pyrrole ring.

| Nitrating Agent | Conditions | Suitability for 2-CF₃-Pyrrole |

| HNO₃ / H₂SO₄ | 0 °C | Low: Too harsh, likely to cause decomposition. |

| Acetyl Nitrate | Acetic Anhydride, -10 °C to 0 °C | High: Milder conditions, suitable for sensitive substrates. |

| NaNO₃ / H₂SO₄ | H₂SO₄ | Moderate: Can be effective but requires careful control.[15] |

Summary and Future Outlook

The electrophilic substitution of this compound is a challenging yet synthetically valuable endeavor. The strong electron-withdrawing nature of the CF₃ group deactivates the ring, necessitating harsher conditions than those used for unsubstituted pyrrole, while the inherent acid sensitivity of the pyrrole nucleus demands careful selection of mild reagents.

-

Regioselectivity is predictable: The C4 position is the most common site of attack, being electronically favored as it is meta to the deactivating CF₃ group. The C5 position is a possible secondary site, while the C3 position is strongly disfavored.

-

Reaction conditions are key: Mild electrophiles (N-halosuccinimides, Vilsmeier reagent, acetyl nitrate) and controlled temperatures are critical for success.

-

Synthetic Utility: The functionalized products of these reactions are versatile intermediates. Halogenated derivatives can undergo cross-coupling, formylated products can be elaborated into larger structures, and nitrated pyrroles are precursors to amines and other functional groups.

Future research will likely focus on developing even milder and more regioselective C-H functionalization methods, potentially leveraging transition-metal catalysis or photoredox chemistry to access new substitution patterns under non-acidic conditions. As the demand for complex fluorinated molecules continues to grow, a thorough understanding of the principles outlined in this guide will remain essential for researchers in drug development and materials science.

References

- 1. This compound|CAS 67095-60-7 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. scispace.com [scispace.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. A One-Pot Construction of Halogenated Trifluoromethylated Pyrroles through NXS (X = Br, I) Triggered Cascade [organic-chemistry.org]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 14. Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Ascendant Role of 2-(Trifluoromethyl)-1H-Pyrrole Derivatives in Modern Drug Discovery

An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, significantly enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl (CF3) group, in particular, is a powerful bioisostere for various functional groups, offering unique electronic and steric characteristics.[3][4] When appended to privileged heterocyclic scaffolds like the pyrrole ring—a five-membered nitrogen-containing heterocycle central to numerous natural products and synthetic drugs—the resulting derivatives exhibit a remarkable spectrum of biological activities.[5][6] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 2-(trifluoromethyl)-1H-pyrrole derivatives. We will delve into their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers and drug development professionals in this promising field.

The Synergy of the Pyrrole Scaffold and Trifluoromethyl Group

The pyrrole ring is a recurring motif in vital biological molecules, including heme, chlorophyll, and vitamin B12, attesting to its fundamental role in life sciences.[7] In medicinal chemistry, it is considered a "privileged scaffold" due to its ability to interact with diverse biological targets and its synthetic versatility.[5][8]

The introduction of a trifluoromethyl (CF3) group at the 2-position of the pyrrole ring imparts several advantageous properties:

-

Enhanced Metabolic Stability: The high strength of the C-F bond makes the CF3 group resistant to enzymatic degradation, particularly oxidative metabolism, which can prolong the in vivo half-life of a drug candidate.[2]

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[1][2]

-

Modulated Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can alter the pKa of nearby functional groups and influence non-covalent binding interactions, such as hydrogen bonds and dipole-dipole interactions, with target proteins.

The synthesis of these derivatives often involves multi-step reactions, including cyclization and functionalization, leveraging various catalytic methods to achieve the desired polysubstituted pyrroles.[7][8]

References

- 1. Synthesis of 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid its derivatives via condensation with trifluoromethyl vinamidinium salt | Poster Board #242 - American Chemical Society [acs.digitellinc.com]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Strategic Incorporation of Fluorinated Heterocycles in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the deliberate fusion of two independently powerful structural motifs—the heterocyclic scaffold and the fluorine atom—has emerged as a cornerstone strategy for the development of novel therapeutics.[1][2] Heterocyclic frameworks, ubiquitous in nature's pharmacopeia, provide essential three-dimensional architecture for molecular recognition at biological targets.[3] Concurrently, the strategic incorporation of fluorine, an element with unique and potent physicochemical properties, allows for the fine-tuning of a molecule's metabolic stability, lipophilicity, and target-binding affinity.[4][5] This guide provides an in-depth analysis of the rationale behind this synergistic pairing, explores key synthetic methodologies, and presents case studies of successful FDA-approved drugs that leverage the power of fluorinated heterocycles.

The Unique Physicochemical Impact of Fluorine in Medicinal Chemistry

The outsized role of fluorine in drug design stems from a unique combination of its fundamental properties, which are unparalleled by any other element in the periodic table.[4] Understanding these properties is critical to appreciating why its incorporation into heterocyclic structures is so impactful.

Core Properties of the Fluorine Atom:

-

High Electronegativity: As the most electronegative element (Pauling scale: 3.98), fluorine exerts a powerful inductive electron-withdrawing effect.[6] This can profoundly alter the acidity (pKa) of nearby functional groups.[4][6]

-

Small Atomic Radius: With a van der Waals radius of ~1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å).[6] This allows it to act as a bioisostere of a hydrogen atom, minimizing steric clashes in a protein binding pocket while fundamentally altering the electronic landscape.[7]

-

Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol for sp³ C-F).[6] This inherent stability makes it highly resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP) family.[7]

Modulating Fundamental Drug Properties

The introduction of fluorine into a drug candidate can predictably modulate several key pharmacokinetic (PK) and pharmacodynamic (PD) parameters.

-

Metabolic Stability: Replacing a metabolically vulnerable C-H bond with a robust C-F bond is a primary strategy to block oxidative metabolism.[6][8] This "metabolic shielding" can significantly increase a drug's half-life and oral bioavailability.[3][9]

-

Lipophilicity (LogP): The effect on lipophilicity is context-dependent. A single fluorine atom on an aromatic ring typically increases LogP, enhancing membrane permeability.[6][9] Conversely, groups like trifluoromethyl (CF₃) can decrease lipophilicity, which can be leveraged to optimize solubility and reduce off-target effects.[6]

-

Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby amines or carboxylic acids.[6][9] This modulation is a powerful tool for controlling a molecule's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target engagement.[4][10] For instance, introducing a fluorine atom near an aliphatic amine can decrease its pKa, making it less basic.[8][11]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule through steric and electronic effects, potentially "locking" it into a more bioactive conformation for its target protein.[9][12]

The strategic interplay of these effects is summarized in the table below.

| Property Modified | Mechanistic Rationale | Consequence in Drug Design |

| Metabolic Stability | Replacement of a labile C-H bond with a strong C-F bond. | Increased drug half-life, reduced metabolic clearance, and potentially lower dosage.[7][13] |

| Lipophilicity (LogP) | Inductive effects and low polarizability. | Fine-tuning of membrane permeability and oral absorption.[6][9] |

| Basicity (pKa) of Amines | Inductive electron withdrawal by fluorine. | Reduced basicity, leading to altered solubility and bioavailability.[4][10] |

| Binding Affinity | Formation of unique interactions (e.g., hydrogen bonds, dipole interactions) with protein residues. | Enhanced potency and selectivity for the biological target.[4][5] |

Fluorinated Heterocycles: A Synergistic Combination

Heterocycles are foundational scaffolds in drug discovery, present in over two-thirds of all FDA-approved small-molecule drugs.[12] They provide a rigid, three-dimensional framework rich in heteroatoms (like nitrogen, oxygen, and sulfur) that can engage in crucial hydrogen bonding and other interactions within a protein's active site.[7]

When the unique properties of fluorine are combined with the structural diversity of heterocycles, the result is a class of compounds with immense potential.[1][2] The fusion of these two fields offers a greater likelihood of discovering therapeutically useful agents by simultaneously optimizing the structural and physicochemical properties of a drug candidate.[1][2]

Synthetic Strategies for Accessing Fluorinated Heterocycles

The synthesis of fluorinated heterocycles presents unique challenges, as the introduction of fluorine often requires specialized reagents and conditions.[1] Methodologies can be broadly categorized into two approaches: utilizing fluorinated building blocks from the start of a synthesis or applying late-stage fluorination techniques to an already-formed heterocyclic core.

The Building Block Approach

This is the most common strategy, involving the use of commercially available or readily synthesized fluorinated starting materials.[3] Cycloaddition reactions, for example, are a powerful method for constructing fluorinated heterocycles in a stereochemically controlled manner.[14]

Example Protocol: Synthesis of a Fluorinated Pyrazole Derivative

This protocol describes a general method for synthesizing a fluorinated pyrazole, a common scaffold in medicinal chemistry.

-

Reaction Setup: To a solution of a fluorinated β-diketone (1.0 eq) in ethanol (0.2 M) in a round-bottom flask is added hydrazine hydrate (1.1 eq).

-

Reaction Conditions: The reaction mixture is stirred at reflux (approximately 78 °C) and monitored by Thin Layer Chromatography (TLC).

-